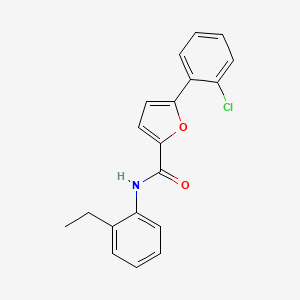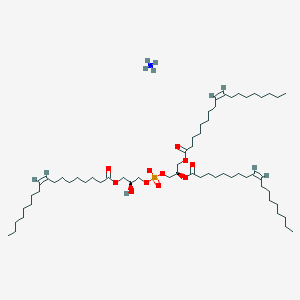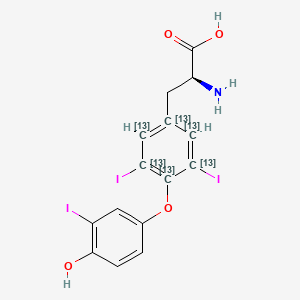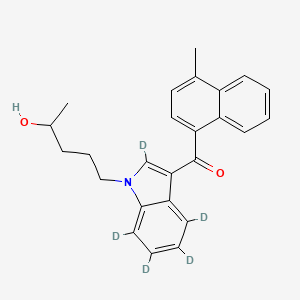
Methyl 3-oxo-2,2,4,5,5-pentachloro-4-pentenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-oxo-2,2,4,5,5-pentachloro-4-pentenoate is a chemical compound with the molecular formula C6H3Cl5O3 and a molecular weight of 300.354 g/mol . This compound is known for its unique structure, which includes multiple chlorine atoms and a pentenoate group. It is often used in research and industrial applications due to its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-2,2,4,5,5-pentachloro-4-pentenoate typically involves the chlorination of a precursor compound followed by esterification. One common method involves the chlorination of 3-oxo-4-pentenoic acid, followed by methylation to form the ester . The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification step may involve methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for chlorination and esterification helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-oxo-2,2,4,5,5-pentachloro-4-pentenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the keto group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 3-oxo-2,2,4,5,5-pentachloro-4-pentenoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through multi-step reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological systems and its potential as a drug precursor.
Mecanismo De Acción
The mechanism by which Methyl 3-oxo-2,2,4,5,5-pentachloro-4-pentenoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms and reactive keto group allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-oxo-2,2,4,5-tetrachloro-4-pentenoate: Similar in structure but with one less chlorine atom and an ethyl ester group instead of a methyl ester.
Methyl 3-oxo-4-pentenoate: Lacks the chlorine atoms, making it less reactive in certain types of chemical reactions.
Uniqueness
Methyl 3-oxo-2,2,4,5,5-pentachloro-4-pentenoate is unique due to its high chlorine content and the presence of both a keto group and a pentenoate moiety. This combination of features makes it highly reactive and versatile for various chemical transformations, setting it apart from similar compounds.
Propiedades
Número CAS |
89284-98-0 |
|---|---|
Fórmula molecular |
C6H3Cl5O3 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
methyl 2,2,4,5,5-pentachloro-3-oxopent-4-enoate |
InChI |
InChI=1S/C6H3Cl5O3/c1-14-5(13)6(10,11)3(12)2(7)4(8)9/h1H3 |
Clave InChI |
QJPUSGMFJYGJHB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(=O)C(=C(Cl)Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11938937.png)










![N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline](/img/structure/B11939029.png)

